(R)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride
Overview
Description
(R)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C17H18ClNO2 and its molecular weight is 303.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride are not clearly identified in the available literature
Mode of Action
The mode of action of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride is not well understood. It is likely that the compound interacts with its targets in a specific manner, leading to changes in cellular processes.
Biochemical Pathways
The biochemical pathways affected by ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride are not clearly identified. The compound likely interacts with specific biochemical pathways, leading to downstream effects that contribute to its overall action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride are not well documented. These properties play a crucial role in determining the bioavailability of the compound, which in turn influences its efficacy and safety.
Result of Action
The molecular and cellular effects of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride are not clearly defined. The compound likely exerts its effects by interacting with specific molecular targets and influencing cellular processes.
Action Environment
The action of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other molecules. These factors can influence the stability, efficacy, and action of the compound.
Biochemical Analysis
Biochemical Properties
®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors on cell membranes, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors.
Cellular Effects
The effects of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to activate certain signaling cascades that lead to changes in gene transcription, thereby impacting protein synthesis and cellular responses.
Molecular Mechanism
At the molecular level, ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s binding to enzymes often results in conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to the compound in vitro or in vivo can result in adaptive cellular responses or potential toxicity.
Dosage Effects in Animal Models
The effects of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain stressors. At higher doses, it can lead to toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological response without causing harm.
Metabolic Pathways
®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the compound’s overall biological activity and its effects on metabolic flux or metabolite levels. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can significantly impact its biological activity and effectiveness in targeting specific tissues or organs.
Subcellular Localization
The subcellular localization of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects. The compound’s activity and function can vary depending on its localization, highlighting the importance of understanding its subcellular distribution.
Properties
IUPAC Name |
(2R)-2-amino-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2.ClH/c18-16(17(19)20)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,18H2,(H,19,20);1H/t16-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSJKKWERAGVDO-PKLMIRHRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)C(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)[C@H](C(=O)O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.